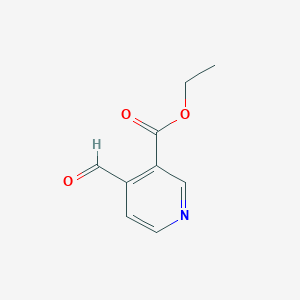Ethyl 4-formylnicotinate
CAS No.: 21908-12-3
Cat. No.: VC15992484
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21908-12-3 |
|---|---|
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | ethyl 4-formylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-10-4-3-7(8)6-11/h3-6H,2H2,1H3 |
| Standard InChI Key | AADKATLKNXAANE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 4-formylnicotinate (CHNO) belongs to the class of substituted nicotinates, characterized by a pyridine ring with dual functionalization: an ethyl ester at the 3-position and a formyl group at the 4-position. The ester group enhances solubility in organic solvents, while the formyl moiety introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions .
Molecular Characteristics
-
Molecular Formula: CHNO
-
Molecular Weight: 179.17 g/mol
-
Key Functional Groups:
-
Ethyl ester (-COOCHCH) at the 3-position
-
Formyl (-CHO) at the 4-position
-
The electron-withdrawing nature of the pyridine ring polarizes the formyl group, increasing its susceptibility to nucleophilic attack compared to aliphatic aldehydes. This property is critical for its role as a synthetic intermediate.
Synthetic Methodologies
While no direct synthesis protocols for ethyl 4-formylnicotinate are documented in the reviewed literature, analogous compounds suggest viable pathways:
Oxidation of Hydroxymethyl Precursors
Methyl 6-formylnicotinate is synthesized via manganese(IV) oxide oxidation of methyl 6-(hydroxymethyl)nicotinate in dichloromethane, achieving a 97% yield . Applying this method to ethyl 4-(hydroxymethyl)nicotinate would likely yield ethyl 4-formylnicotinate, contingent on the availability of the hydroxymethyl precursor.
Hypothetical Reaction Pathway:
Direct Formylation
Chlorinated analogs, such as ethyl 2-chloro-4-formylnicotinate, are synthesized through sequential chlorination and formylation of ethyl nicotinate under controlled conditions. A similar approach could introduce the formyl group at the 4-position using reagents like phosphorus oxychloride (POCl) and dimethylformamide (DMF) in a Vilsmeier-Haack reaction.
Applications in Medicinal Chemistry and Drug Development
Role in Heterocyclic Synthesis
The compound serves as a precursor for fused pyridine systems. Condensation with hydrazines or hydroxylamines could yield pyrazolo[3,4-b]pyridines or isoxazolo[4,5-b]pyridines, scaffolds prevalent in kinase inhibitors .
Biological Interactions and Mechanism of Action
Enzyme Inhibition
Structural analogs like ethyl 2-chloro-4-formylnicotinate interact with nicotinic acid receptors, modulating cellular signaling pathways. The formyl group may hydrogen-bond with active-site residues, while the pyridine ring engages in π-π stacking with aromatic amino acids.
Antimicrobial Activity
Chlorinated nicotinates demonstrate broad-spectrum antimicrobial properties, suggesting ethyl 4-formylnicotinate could be functionalized with halogen substituents to enhance bioactivity.
Comparative Analysis of Nicotinate Derivatives
The ethyl ester in ethyl 4-formylnicotinate offers superior lipid solubility compared to methyl esters, potentially enhancing membrane permeability in bioactive molecules .
Future Research Directions
-
Synthetic Optimization: Developing one-pot methods for ethyl 4-formylnicotinate synthesis to improve yield and scalability.
-
Biological Screening: Evaluating its activity against cancer cell lines and microbial pathogens.
-
Derivatization Studies: Exploring reactions at the formyl group to generate libraries of Schiff bases or hydrazones.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume